molecular formula C12H14N3O2+ B13915937 ethyl 5-amino-1-phenyl-4H-pyrazol-1-ium-4-carboxylate

ethyl 5-amino-1-phenyl-4H-pyrazol-1-ium-4-carboxylate

Cat. No.: B13915937
M. Wt: 232.26 g/mol
InChI Key: NHINQDOXMJRAOA-UHFFFAOYSA-O
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Description

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is a heterocyclic compound with the molecular formula C12H13N3O2. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with hydrazine hydrate to yield the desired compound . The reaction conditions often include refluxing in ethanol for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality material .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other heterocyclic systems .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new therapeutic agents .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N3O2+

Molecular Weight

232.26 g/mol

IUPAC Name

ethyl 5-amino-1-phenyl-4H-pyrazol-1-ium-4-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8,10,13H,2H2,1H3/p+1

InChI Key

NHINQDOXMJRAOA-UHFFFAOYSA-O

Canonical SMILES

CCOC(=O)C1C=N[N+](=C1N)C2=CC=CC=C2

Origin of Product

United States

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